molecular formula C13H12O5 B2367960 (7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid CAS No. 500203-88-3

(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid

Cat. No. B2367960
CAS RN: 500203-88-3
M. Wt: 248.234
InChI Key: MCEZSAXDCRQSJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid” is a chemical compound with the formula C₁₃H₁₂O₅ . It is supplied by Matrix Scientific and is classified as an irritant .


Synthesis Analysis

The synthesis of coumarin derivatives, which include “(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid”, has been a topic of interest for many organic and pharmaceutical chemists . The Pechmann coumarin synthesis method is one of the commonly used methods for synthesizing these compounds .


Molecular Structure Analysis

The molecular structure of “(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid” can be determined using various analytical techniques. For instance, the melting point can be determined using differential scanning calorimetry .

Scientific Research Applications

Antiviral Activity

Coumarin derivatives, including our compound of interest, have demonstrated antiviral properties . Researchers have investigated their effectiveness against viruses such as HIV, herpes simplex virus (HSV), and influenza. These compounds interfere with viral replication and may serve as potential antiviral agents.

Antibacterial and Antimicrobial Effects

The same coumarin derivatives exhibit antibacterial and antimicrobial activities . They can inhibit the growth of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Such properties make them valuable in developing novel antibiotics.

Anticoagulant Properties

Coumarins, including our compound, possess anticoagulant effects . They interfere with blood clotting mechanisms and find applications in preventing thrombosis and related disorders.

Anti-Inflammatory Potential

Researchers have explored the anti-inflammatory properties of coumarin derivatives . These compounds may help mitigate inflammation-related conditions, making them relevant in drug development.

Anticancer Activity

Coumarins have attracted attention as potential anticancer agents . They exhibit cytotoxic effects on cancer cells and may play a role in cancer therapy. Further studies are ongoing to explore their mechanisms of action.

Optical Brighteners and Photosensitizers

Beyond their biological activities, coumarins find applications in other domains. They serve as optical brighteners, enhancing the whiteness and brightness of materials like textiles and paper . Additionally, they act as photosensitizers in photodynamic therapy, a technique used to treat certain cancers and skin conditions .

Safety and Hazards

“(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid” is classified as an irritant . Therefore, appropriate safety measures should be taken when handling this compound.

Future Directions

The future directions in the research of “(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid” and other coumarin derivatives could involve exploring their potential applications in various fields, such as medicine and materials science . Further studies could also focus on improving the synthesis methods and understanding the mechanisms of action of these compounds .

properties

IUPAC Name

2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-6-8-3-4-10(14)7(2)12(8)18-13(17)9(6)5-11(15)16/h3-4,14H,5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEZSAXDCRQSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.